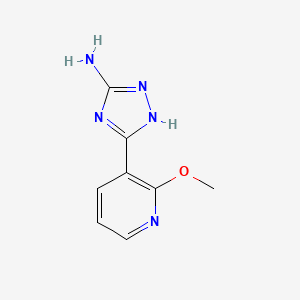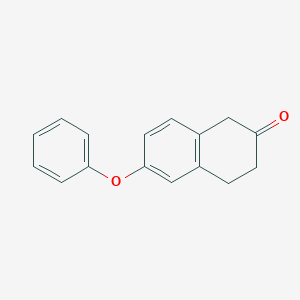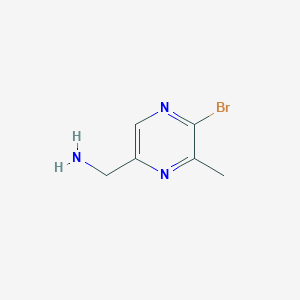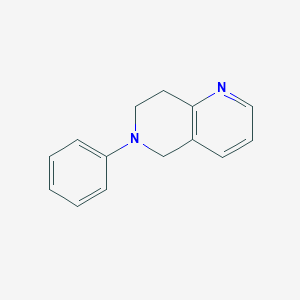
tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate is a chemical compound with the molecular formula C10H16N4O3 and a molecular weight of 240.26 g/mol . It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 5-methoxypyrazine-2-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate is utilized in several scientific research applications, including:
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving hydrazine derivatives.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active hydrazine derivatives, which can then interact with enzymes or receptors in biological systems. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Another tert-butyl derivative used in organic synthesis.
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Used in the synthesis of pharmaceutical intermediates.
Uniqueness
tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate is unique due to its specific structure, which includes a methoxypyrazine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and development applications.
Eigenschaften
Molekularformel |
C10H16N4O3 |
|---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
tert-butyl N-[(5-methoxypyrazin-2-yl)amino]carbamate |
InChI |
InChI=1S/C10H16N4O3/c1-10(2,3)17-9(15)14-13-7-5-12-8(16-4)6-11-7/h5-6H,1-4H3,(H,11,13)(H,14,15) |
InChI-Schlüssel |
YDANKKMXSWFVRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NNC1=CN=C(C=N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4',4''',4''''',4''''''',4''''''''',4'''''''''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13659519.png)
![2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine](/img/structure/B13659538.png)





![2-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B13659565.png)


![2-Bromo-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13659579.png)
